1-(3-Thiophen-2-yl-phenyl)-ethylamine
Overview
Description
1-(3-Thiophen-2-yl-phenyl)-ethylamine is an organic compound with the molecular formula C13H15NS It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to an ethylamine moiety
Preparation Methods
The synthesis of 1-(3-Thiophen-2-yl-phenyl)-ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-thienyl)benzaldehyde with ethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to achieve high yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-(3-Thiophen-2-yl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Thiophen-2-yl-phenyl)-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Thiophen-2-yl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-Thiophen-2-yl-phenyl)-ethylamine can be compared with other similar compounds, such as:
1-(2-Thiophen-2-yl-phenyl)-ethylamine: Similar structure but with the thiophene ring attached at a different position on the phenyl group.
1-(3-Thiophen-2-yl-phenyl)-propan-1-amine: Similar structure but with a propylamine moiety instead of an ethylamine moiety.
1-(3-Thiophen-2-yl-phenyl)-methylamine: Similar structure but with a methylamine moiety instead of an ethylamine moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-thiophen-2-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-9H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZGQKSCTWHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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